1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide
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Overview
Description
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of diazaphosphorine compounds, which are characterized by the presence of nitrogen and phosphorus atoms in a heterocyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of phosphoryl trichloride and diethylamine in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Diazaphosphinine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but lack the diazaphosphorine ring structure.
Phosphoramidates: These compounds contain phosphorus-nitrogen bonds but have different overall structures.
Uniqueness
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is unique due to its specific combination of nitrogen and phosphorus atoms in a heterocyclic ring, along with the presence of a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
101607-40-3 |
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Molecular Formula |
C7H18N3OP |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C7H18N3OP/c1-3-10(4-2)12(11)8-6-5-7-9-12/h3-7H2,1-2H3,(H2,8,9,11) |
InChI Key |
AILMWGOVXSHKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)NCCCN1 |
Origin of Product |
United States |
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